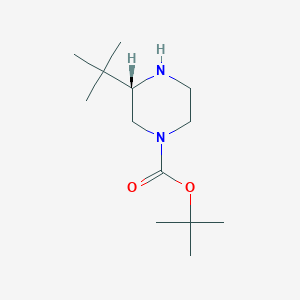

1-Boc-(S)-3-(t-Butyl)piperazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Boc-(S)-3-(t-Butyl)piperazine is a protected N-Boc piperazine . It is subject to Buchwald-Hartwig coupling with aryl Halides .

Synthesis Analysis

1-Boc-piperazine is prepared with the 80% range using N-Boc protection that is solvent-free and catalyzed by Iodine . The tert-butyl carbamate becomes protonated .Molecular Structure Analysis

The molecular formula of this compound is C9H18N2O2 . It has a molecular weight of 186.26 .Chemical Reactions Analysis

The tert-butyl carbamate becomes protonated . Loss of the tert-butyl cation results in a carbamic acid .Physical And Chemical Properties Analysis

This compound is a solid at 20 degrees Celsius . It has a melting point of 44.0 to 48.0 degrees Celsius . It is soluble in methanol .科学的研究の応用

Synthesis and Characterization

1-Boc-(S)-3-(t-Butyl)piperazine has been utilized in the synthesis and characterization of novel compounds with potential biological activities. For example, derivatives of N-Boc piperazine have been synthesized and characterized, demonstrating moderate antibacterial and antifungal activities (Kulkarni et al., 2016). Additionally, this compound has been a key intermediate in the improved synthesis of triazole antifungal agents, highlighting its importance in pharmaceutical research (Miao Zhen-yuan, 2006).

Chemical Library Development

The compound has played a critical role in the development of chemical libraries for pharmaceutical research. For instance, Boc-protected (piperazin-1-ylmethyl)biaryls have been synthesized for potential use in drug discovery, showcasing the versatility of this compound in creating diverse molecular architectures (Spencer et al., 2011).

Catalysis and Synthesis Optimization

The compound has also been involved in studies focusing on catalysis and synthesis optimization. For example, non-cross-linked polystyrene-supported piperazine, derived from this compound, has been used to catalyze Knoevenagel condensation under microwave-assistance, demonstrating its utility in facilitating organic reactions (Yang et al., 2004).

Mass Spectrometry Enhancement

Furthermore, piperazine-based derivatives, including those derived from this compound, have been used to enhance the signal in mass spectrometry analyses of peptides, illustrating its application in analytical chemistry and proteomics (Qiao et al., 2011).

Asymmetric Synthesis

The compound has also been applied in asymmetric synthesis, where deprotonation and dynamic thermodynamic resolution techniques have been utilized to obtain enantiomerically enriched piperazines, further underscoring its utility in the synthesis of chiral compounds (Robinson et al., 2010).

Material Science and Nanotechnology

In material science and nanotechnology, derivatives of this compound have been used to synthesize novel dendrimers, which self-assemble into nano-aggregates, showcasing its potential application in the development of nanomaterials and drug delivery systems (Sacalis et al., 2019).

作用機序

Safety and Hazards

将来の方向性

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-Boc-(S)-3-(t-Butyl)piperazine involves the protection of the amine group of (S)-3-(t-Butyl)piperazine with Boc anhydride, followed by purification and characterization of the product.", "Starting Materials": [ "(S)-3-(t-Butyl)piperazine", "Boc anhydride", "Diisopropylethylamine (DIPEA)", "Dichloromethane (DCM)", "Ethyl acetate", "Sodium bicarbonate (NaHCO3)", "Magnesium sulfate (MgSO4)", "Methanol", "Petroleum ether" ], "Reaction": [ "1. Dissolve (S)-3-(t-Butyl)piperazine in DCM.", "2. Add DIPEA to the solution and stir for 10 minutes.", "3. Slowly add Boc anhydride to the solution and stir for 2 hours at room temperature.", "4. Add NaHCO3 solution to the reaction mixture and extract with DCM.", "5. Wash the organic layer with water and dry over MgSO4.", "6. Concentrate the solution and purify the product by column chromatography using ethyl acetate and petroleum ether as eluents.", "7. Characterize the product by NMR and mass spectrometry.", "8. Obtain 1-Boc-(S)-3-(t-Butyl)piperazine as a white solid." ] } | |

CAS番号 |

1007112-88-0 |

分子式 |

C13H27ClN2O2 |

分子量 |

278.82 g/mol |

IUPAC名 |

tert-butyl (3S)-3-tert-butylpiperazine-1-carboxylate;hydrochloride |

InChI |

InChI=1S/C13H26N2O2.ClH/c1-12(2,3)10-9-15(8-7-14-10)11(16)17-13(4,5)6;/h10,14H,7-9H2,1-6H3;1H/t10-;/m1./s1 |

InChIキー |

CADRPFQADWMMKS-HNCPQSOCSA-N |

異性体SMILES |

CC(C)(C)[C@H]1CN(CCN1)C(=O)OC(C)(C)C.Cl |

SMILES |

CC(C)(C)C1CN(CCN1)C(=O)OC(C)(C)C |

正規SMILES |

CC(C)(C)C1CN(CCN1)C(=O)OC(C)(C)C.Cl |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[3-(Trifluoromethyl)phenyl]-1,2-oxazol-5-ol](/img/structure/B6345952.png)

![3-[3,5-Bis(trifluoromethyl)phenyl]-1,2-oxazol-5-ol](/img/structure/B6345961.png)

![3-[4-(Trifluoromethyl)phenyl]-1,2-oxazol-5-ol; 95%](/img/structure/B6345982.png)

![3-Cyclopropyl-5-phenyl-[1,2,4]oxadiazole](/img/structure/B6345988.png)

![3,5-Dicyclopropyl-[1,2,4]oxadiazole](/img/structure/B6345996.png)

![3-Bromo-5-(3-cyclopropyl-[1,2,4]oxadiazol-5-yl)-pyridine](/img/structure/B6346001.png)